molecular formula C14H15Cl2NO3 B10835032 2,3-Dichloro-4-(2,6-diethylanilino)-4-oxobut-2-enoic acid

2,3-Dichloro-4-(2,6-diethylanilino)-4-oxobut-2-enoic acid

Cat. No.: B10835032
M. Wt: 316.2 g/mol
InChI Key: JDSFJBVJTZVNIT-ZHACJKMWSA-N
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Description

“PMID27977313-Compound-31” is a synthetic organic compound designed as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells-inducing kinase. This compound has shown potential in various therapeutic applications, particularly in the treatment of immune system diseases and neurological disorders .

Preparation Methods

The synthesis of “PMID27977313-Compound-31” involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

“PMID27977313-Compound-31” undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its role in modulating cellular pathways and its potential as a therapeutic agent.

    Medicine: Explored for its potential in treating immune system diseases, neurological disorders, and other conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “PMID27977313-Compound-31” involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells-inducing kinase. This inhibition disrupts the signaling pathways that regulate immune responses and inflammation. The compound targets specific molecular pathways, leading to the modulation of gene expression and cellular functions .

Properties

Molecular Formula

C14H15Cl2NO3

Molecular Weight

316.2 g/mol

IUPAC Name

(E)-2,3-dichloro-4-(2,6-diethylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H15Cl2NO3/c1-3-8-6-5-7-9(4-2)12(8)17-13(18)10(15)11(16)14(19)20/h5-7H,3-4H2,1-2H3,(H,17,18)(H,19,20)/b11-10+

InChI Key

JDSFJBVJTZVNIT-ZHACJKMWSA-N

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C(/C(=O)O)\Cl)/Cl

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=C(C(=O)O)Cl)Cl

Origin of Product

United States

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